4-Oxopentanal

Catalog No.
S599303
CAS No.
626-96-0
M.F
C5H8O2
M. Wt
100.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Oxopentanal

CAS Number

626-96-0

Product Name

4-Oxopentanal

IUPAC Name

4-oxopentanal

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

InChI

InChI=1S/C5H8O2/c1-5(7)3-2-4-6/h4H,2-3H2,1H3

InChI Key

KEHNRUNQZGRQHU-UHFFFAOYSA-N

SMILES

CC(=O)CCC=O

Synonyms

Levulinaldehyde; 3-Acetyl-1-propanal; 4-Ketovaleraldehyde; 5-Oxo-2-pentanone; Levulinic aldehyde

Canonical SMILES

CC(=O)CCC=O

4-Oxopentanal, also known as levulinic aldehyde or 4-ketovaleraldehyde, is a ketoaldehyde characterized by its molecular formula C5H8O2C_5H_8O_2 and a molecular mass of approximately 100.12 g/mol. It features an oxo group at the fourth carbon position of a pentanal backbone, making it a significant compound in organic chemistry. The compound is recognized for its role as a metabolite and is found in various natural and synthetic processes .

Physical Properties

  • Boiling Point: 66-68 °C at 10 Torr
  • Density: 1.0184 g/cm³ at 21.5 °C
  • InChIKey: KEHNRUNQZGRQHU-UHFFFAOYSA-N
  • SMILES: O=CCCC(=O)C

Volatile Organic Compound (VOC) Emissions:

4-Oxopentanal has recently garnered interest as a volatile organic compound (VOC) emitted by the human body. Research published in Environmental Science & Technology demonstrated its presence among the VOCs released when human skin interacts with ozone (). This study adds to the growing understanding of human-derived VOCs and their potential impact on indoor air quality.

Chemical Analysis:

4-Oxopentanal finds application in chemical analysis, particularly in the field of mass spectrometry. It serves as a reference standard for the identification and quantification of other volatile compounds. Its distinct chemical properties and well-defined mass spectrum make it a valuable tool for researchers in various scientific disciplines.

Potential Biological Activity:

While research on the specific biological activity of 4-Oxopentanal is limited, it has been identified as a potential CXCR3 agonist based on its chemical structure (). CXCR3 is a chemokine receptor involved in immune cell migration and activation. Further investigation is needed to elucidate the potential therapeutic implications of 4-Oxopentanal in this context.

Typical of ketoaldehydes. It can undergo:

  • Condensation Reactions: It can react with various nucleophiles to form larger molecules.
  • Reduction Reactions: The aldehyde group can be reduced to form alcohols.
  • Oxidation Reactions: The compound can be oxidized to yield carboxylic acids.

One notable reaction involves its interaction with amines, leading to the formation of imines, which are important in synthetic organic chemistry .

Research indicates that 4-oxopentanal exhibits biological activity, particularly as a metabolite. Its presence has been noted in various environmental studies, suggesting potential roles in biogeochemical cycles. Additionally, exposure to this compound may elicit irritant and allergic responses in humans, particularly through dermal and pulmonary routes .

Several methods exist for synthesizing 4-oxopentanal:

  • Oxidation of Levulinic Acid: This method involves the oxidation of levulinic acid using oxidizing agents.
  • Hydrolysis of 4-Oxopentanoic Acid: This reaction can yield 4-oxopentanal under acidic conditions.
  • Aldol Condensation: Using acetaldehyde and butyraldehyde under specific conditions can also produce this compound.

These methods highlight the versatility in synthesizing 4-oxopentanal from various precursors .

4-Oxopentanal finds applications in various fields:

  • Flavoring Agents: Due to its pleasant aroma, it is used in food flavoring.
  • Chemical Intermediates: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Biochemical Research: Its role as a metabolite makes it useful in biochemical studies related to metabolism and environmental science .

Studies have shown that 4-oxopentanal can interact with other compounds leading to complex reactions. For example, its interaction with amino acids can result in browning reactions, which are significant in food chemistry. Additionally, it has been investigated for its potential effects on human health, particularly regarding irritant properties when inhaled or contacted with skin .

Several compounds share structural or functional similarities with 4-oxopentanal:

Compound NameMolecular FormulaKey Characteristics
PentanalC5H10OC_5H_{10}OA straight-chain aldehyde without the oxo group.
Levulinic AcidC5H8O3C_5H_{8}O_3A carboxylic acid derivative of 4-oxopentanal.
AcetylacetoneC5H8O2C_5H_{8}O_2A diketone with distinct reactivity compared to 4-oxopentanal.

Uniqueness of 4-Oxopentanal

The uniqueness of 4-oxopentanal lies in its specific structural arrangement that combines both aldehyde and ketone functionalities, allowing it to participate in diverse

XLogP3

-0.7

UNII

BL58BK264G

Other CAS

626-96-0

Wikipedia

4-oxopentanal

Dates

Modify: 2023-08-15

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